N-methyl-D-norleucine N-methyl-D-norleucine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18273539
InChI: InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1
SMILES:
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol

N-methyl-D-norleucine

CAS No.:

Cat. No.: VC18273539

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-D-norleucine -

Specification

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name (2R)-2-(methylamino)hexanoic acid
Standard InChI InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1
Standard InChI Key FPDYKABXINADKS-ZCFIWIBFSA-N
Isomeric SMILES CCCC[C@H](C(=O)O)NC
Canonical SMILES CCCCC(C(=O)O)NC

Introduction

Synthesis and Modification Strategies

The synthesis of N-methylated amino acids typically involves selective alkylation or solid-phase peptide synthesis (SPPS) techniques. A representative pathway, adapted from cyclopeptide studies, is outlined below:

Alkaline Hydrolysis and Coupling

Linear peptide precursors are often synthesized via sequential coupling of N-methylated residues. For example, Boc-protected N-methylleucine is deprotected using trifluoroacetic acid (TFA) and coupled with pentafluorophenyl (pfp) esters to form cyclic structures . This method ensures high yields (e.g., 89% for cyclooligopeptides) and minimizes racemization.

Table 1: Key Reactions in N-Methyl-D-Norleucine Synthesis

StepReagents/ConditionsOutcome
DeprotectionTFA in dichloromethaneRemoval of Boc groups
Ester ActivationPentafluorophenyl trifluoroacetateFormation of active esters
CyclizationN-methylmorpholine (NMM), 0°CMacrocyclization of tetrapeptides

Applications in Peptide Engineering

N-Methylation is a cornerstone of peptide engineering, enhancing metabolic stability and membrane permeability. N-Methyl-D-norleucine’s structural analogs have demonstrated utility in the following areas:

Therapeutic Peptide Design

Incorporating N-methylated residues into peptides reduces proteolytic susceptibility. For instance, substituting methionine with norleucine in amyloid-β peptides abolished neurotoxicity, highlighting the role of side-chain interactions . Similarly, N-methyl-D-norleucine could stabilize peptide backbones in drug candidates targeting neurological disorders.

Biochemical and Pharmacological Implications

Glutamine Antagonism

The norleucine derivative 6-diazo-5-oxo-L-norleucine (DON) acts as a glutamine antagonist, inhibiting lymphocyte proliferation and neuroinflammation in murine models . While DON’s mechanism involves glutamine metabolism blockade, N-methyl-D-norleucine’s methyl group may similarly interfere with enzymatic substrates, warranting exploration in immune modulation.

Table 2: Comparative Effects of Norleucine Derivatives

CompoundTarget PathwayBiological Effect
DON GlutaminaseReduced CNS inflammation
N-Methyl-D-norleucine(Theoretical)Enhanced peptide stability

Industrial and Research Applications

Peptide Synthesis

D-Norleucine methyl ester hydrochloride, a closely related compound, is widely used in SPPS for therapeutic proteins . N-Methyl-D-norleucine’s resistance to proteases positions it as a candidate for oral peptide drugs, circumventing traditional bioavailability challenges.

Neuroscience Research

Ultra-structural studies of NMDA receptors revealed that methylation impacts receptor localization in astrocytic processes . This finding underscores the potential of N-methyl-D-norleucine in probing glutamate receptor dynamics and synaptic plasticity.

Challenges and Future Directions

Despite its promise, the synthesis of N-methyl-D-norleucine requires optimization to address yield variability in macrocyclization . Future studies should explore its pharmacokinetics in vivo and assess its efficacy in disease models, particularly neurodegenerative disorders.

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